molecular formula C20H21N5O B5684968 3-methyl-3-phenyl-1-[2-(1H-tetrazol-5-yl)benzoyl]piperidine

3-methyl-3-phenyl-1-[2-(1H-tetrazol-5-yl)benzoyl]piperidine

Cat. No. B5684968
M. Wt: 347.4 g/mol
InChI Key: HWQXAQMIUCOWQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-3-phenyl-1-[2-(1H-tetrazol-5-yl)benzoyl]piperidine, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various cancers and autoimmune diseases. This compound has gained significant attention due to its unique chemical structure and promising therapeutic effects.

Mechanism of Action

3-methyl-3-phenyl-1-[2-(1H-tetrazol-5-yl)benzoyl]piperidine works by inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the signaling pathways of B cells and other immune cells. By blocking the activity of BTK, 3-methyl-3-phenyl-1-[2-(1H-tetrazol-5-yl)benzoyl]piperidine prevents the activation and proliferation of cancer cells and immune cells, leading to the suppression of tumor growth and inflammation.
Biochemical and Physiological Effects:
3-methyl-3-phenyl-1-[2-(1H-tetrazol-5-yl)benzoyl]piperidine has been shown to have several biochemical and physiological effects. It can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the production of pro-inflammatory cytokines. 3-methyl-3-phenyl-1-[2-(1H-tetrazol-5-yl)benzoyl]piperidine can also modulate the activity of immune cells, such as B cells and T cells, leading to the suppression of autoimmune responses.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-methyl-3-phenyl-1-[2-(1H-tetrazol-5-yl)benzoyl]piperidine is its high potency and selectivity for BTK inhibition. This makes it an attractive candidate for the development of targeted therapies for cancer and autoimmune diseases. However, 3-methyl-3-phenyl-1-[2-(1H-tetrazol-5-yl)benzoyl]piperidine has some limitations, such as its low solubility and poor pharmacokinetic properties, which can affect its efficacy and bioavailability.

Future Directions

There are several future directions for the research and development of 3-methyl-3-phenyl-1-[2-(1H-tetrazol-5-yl)benzoyl]piperidine. One area of focus is the optimization of its pharmacokinetic properties, such as its solubility and stability. Another direction is the investigation of its potential in combination with other drugs or therapies, such as chemotherapy, immunotherapy, or radiotherapy. Additionally, the exploration of 3-methyl-3-phenyl-1-[2-(1H-tetrazol-5-yl)benzoyl]piperidine in other diseases, such as multiple sclerosis and psoriasis, could provide new insights into its therapeutic potential.
Conclusion:
3-methyl-3-phenyl-1-[2-(1H-tetrazol-5-yl)benzoyl]piperidine, or 3-methyl-3-phenyl-1-[2-(1H-tetrazol-5-yl)benzoyl]piperidine, is a promising small molecule inhibitor that has shown potential in the treatment of various cancers and autoimmune diseases. Its unique chemical structure and mechanism of action make it an attractive candidate for the development of targeted therapies. Further research is needed to optimize its pharmacokinetic properties and explore its potential in combination with other drugs or therapies.

Synthesis Methods

The synthesis of 3-methyl-3-phenyl-1-[2-(1H-tetrazol-5-yl)benzoyl]piperidine involves several steps, including the preparation of intermediate compounds and the coupling of different functional groups. The most commonly used method for synthesizing 3-methyl-3-phenyl-1-[2-(1H-tetrazol-5-yl)benzoyl]piperidine is the reaction between 3-methyl-3-phenylpiperidine and 2-(1H-tetrazol-5-yl)benzoyl chloride in the presence of a base catalyst. The final product is obtained through purification and isolation techniques.

Scientific Research Applications

3-methyl-3-phenyl-1-[2-(1H-tetrazol-5-yl)benzoyl]piperidine has been extensively studied in the field of oncology and immunology. It has shown promising results in the treatment of hematologic malignancies, such as chronic lymphocytic leukemia and non-Hodgkin's lymphoma. 3-methyl-3-phenyl-1-[2-(1H-tetrazol-5-yl)benzoyl]piperidine has also demonstrated potential in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.

properties

IUPAC Name

(3-methyl-3-phenylpiperidin-1-yl)-[2-(2H-tetrazol-5-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O/c1-20(15-8-3-2-4-9-15)12-7-13-25(14-20)19(26)17-11-6-5-10-16(17)18-21-23-24-22-18/h2-6,8-11H,7,12-14H2,1H3,(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWQXAQMIUCOWQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(C1)C(=O)C2=CC=CC=C2C3=NNN=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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